molecular formula C9H11NO B1354788 5-Methoxyindoline CAS No. 21857-45-4

5-Methoxyindoline

Cat. No.: B1354788
CAS No.: 21857-45-4
M. Wt: 149.19 g/mol
InChI Key: YYDYAQAVAHKFJO-UHFFFAOYSA-N
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Description

5-Methoxyindoline (C₉H₁₁NO) is a bicyclic aromatic compound featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with a methoxy (-OCH₃) substituent at the C5 position. Its molecular weight is 149.19 g/mol, and it is structurally related to indoline, a hydrogenated derivative of indole . The compound is synthesized via catalytic hydrogenation of 5-methoxyindole using cobalt-based metal-organic frameworks (e.g., DUT-5-CoH) under mild conditions (150°C, 24 h), achieving quantitative yields . Key spectral data include a GC-MS molecular ion peak at m/z 149.1 and distinct ¹H NMR signals (δ 6.78 ppm for aromatic protons and δ 3.75 ppm for the methoxy group) .

This compound serves as a precursor in synthesizing bioactive molecules, such as di-indole derivatives for fluorescence-based assays and hydrazonoindolin-2-one derivatives for structure-activity relationship (SAR) studies . Its hydrochloride salt (CAS 4770-39-2) is commercially available and used in medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods mentioned above, ensuring the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 5-Methoxyindole.

    Reduction: Various this compound derivatives.

    Substitution: N-alkyl or N-acyl this compound derivatives.

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation
5-Methoxyindoline acts as a plant growth regulator, enhancing root development and overall plant health. Its application in agriculture is particularly valuable for promoting the growth of crops and improving yield quality. The compound's mechanism involves modulating plant hormones, which leads to increased resilience against environmental stressors .

Fungal Pathogen Control
Research has demonstrated that 5-methoxyindole, a derivative of this compound, exhibits strong antifungal properties against Fusarium graminearum, a significant pathogen affecting wheat production. Studies indicate that this compound inhibits fungal growth and conidia germination while inducing reactive oxygen species accumulation and cell death in the pathogen . These findings suggest that this compound could be a potential biopesticide, offering an eco-friendly alternative to synthetic fungicides.

Neuroscience Research

Neuroprotective Effects
5-Methoxyindole has been studied for its neuroprotective properties, particularly in the context of ischemic stroke. In animal models, administration of 5-methoxyindole-2-carboxylic acid has shown promise in reducing brain infarction volume following ischemic injury. This effect is attributed to its ability to inhibit mitochondrial dihydrolipoamide dehydrogenase, which plays a role in cellular energy metabolism . Such findings highlight the compound's potential in developing therapies for neurodegenerative conditions.

Pharmaceutical Development

Therapeutic Potential
The compound shows promise in pharmaceutical formulations aimed at treating mood disorders such as depression and anxiety. Its influence on serotonin pathways suggests that it could be beneficial in enhancing mood regulation and emotional well-being . Furthermore, its antioxidant properties are being explored for developing supplements aimed at reducing oxidative stress, which is linked to various health conditions.

Biochemical Research

Metabolic Pathway Exploration
In biochemical assays, this compound serves as a valuable tool for studying metabolic pathways and enzyme activities across different biological systems. Its ability to modulate enzyme functions allows researchers to explore intricate biochemical interactions and their implications in health and disease .

Case Studies and Research Findings

Application AreaFindingsReference
Plant Growth RegulationEnhanced root development and crop yield; potential biopesticide against Fusarium graminearum
NeuroprotectionReduced brain injury from ischemia; inhibition of mitochondrial enzyme linked to energy metabolism
Pharmaceutical UsePotential antidepressant effects; influence on serotonin pathways
Biochemical ResearchUseful in exploring metabolic pathways; modulation of enzyme activities

Mechanism of Action

The mechanism of action of 5-Methoxyindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological pathways to exert their effects . The specific molecular targets and pathways depend on the structure of the derivative and the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxic Activity

5-Methoxyindoline derivatives exhibit reduced cytotoxicity compared to indoline analogs with electron-withdrawing groups (EWGs). For example:

Compound Substituent(s) IC₅₀ (MDA-MB-231 Cells) Reference
6m Phenyl (unsubstituted) 17.50 mM
6a 5-H (unsubstituted) 6.70 mM
6e 5-Cl 6.40 mM
6i 5-Br 6.70 mM

The methoxy group’s electron-donating nature diminishes growth inhibitory activity against triple-negative breast cancer cells (MDA-MB-231) compared to chloro or bromo substituents, which enhance electrophilicity and target binding .

Comparison with Halogenated Indolines

  • 5-Chloroindoline : Derivatives like 5-chloroindoline-2-carboxylic acid (CAS 10241-98-2) show enhanced enzyme inhibitory activity in kinase assays, attributed to chlorine’s stronger EWG effect .

Comparison with Methoxy-Substituted Isoindolines

  • 5-Methoxyisoindoline-1,3-dione (CAS 1344701-44-5): This isoindoline derivative shares structural similarity but replaces the indoline nitrogen with a carbonyl group. Its higher polarity may improve solubility but reduces membrane permeability compared to this compound .

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substitution at C5 decreases bioactivity in cytotoxic and enzyme inhibition assays, whereas EWGs (Cl, Br, F) enhance potency by modulating electronic and steric interactions .
  • Hydrogenation State : The saturated indoline ring in this compound reduces aromaticity compared to indoles, altering π-π stacking interactions in receptor binding .
  • Salt Forms : The hydrochloride salt of this compound (CAS 4770-39-2) improves aqueous solubility, facilitating in vitro assays but requiring pH optimization for in vivo studies .

Biological Activity

5-Methoxyindoline is a compound of significant interest in pharmacological and agricultural research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, particularly focusing on its neuroprotective, antifungal, and anti-inflammatory effects.

This compound is derived from indole and is characterized by the presence of a methoxy group at the fifth position. This modification enhances its biological activity compared to its parent compound, indole.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of this compound derivatives. A study demonstrated that these compounds exhibit strong antioxidant activity and inhibit monoamine oxidase B (MAO-B), which is associated with neurodegenerative diseases such as Parkinson's disease. The compounds were shown to reduce oxidative stress in neuronal cells and improve cellular viability under neurotoxic conditions induced by 6-hydroxydopamine (6-OHDA) .

Table 1: Neuroprotective Effects of this compound Derivatives

CompoundMAO-B Inhibition (%)Antioxidant Activity (IC50 µM)Neurotoxicity Reduction (%)
This compound851270
5-Methoxyindole781565
5-Methoxyindole-3-carboxylic acid901075

Antifungal Activity

This compound has also been investigated for its antifungal properties, particularly against Fusarium graminearum, a pathogen that affects cereal crops. Research indicates that this compound inhibits the growth and conidial germination of F. graminearum, leading to malformation and increased reactive oxygen species (ROS) accumulation in fungal cells. The mechanism involves downregulation of genes responsible for ROS scavenging, suggesting a novel approach to controlling fungal diseases in agriculture .

Case Study: Antifungal Effects on Fusarium graminearum

In a controlled experiment, different concentrations of this compound were applied to fungal cultures:

  • 0.5 mM : Germination rate reduced to 4.46% .
  • 1 mM : Significant inhibition of conidial growth observed.
  • 4 mM : Complete inhibition of conidia production.

These results indicate that this compound is more effective than melatonin in inhibiting F. graminearum, making it a promising candidate for agricultural applications .

Anti-inflammatory Properties

The compound has been shown to regulate cyclooxygenase-2 (COX-2) expression, which is crucial in inflammation and cancer progression. A study identified metabolites of L-tryptophan, including this compound, as effective modulators of COX-2 at the transcriptional level. This regulation could potentially lead to novel anti-inflammatory therapies .

Table 2: Inhibition of COX-2 by this compound Metabolites

MetaboliteCOX-2 Inhibition (%)Source
5-Methoxytryptophan75Fibroblast cultures
N-acetyl-5-methoxytryptamine (Melatonin)80Various tissues
This compound70Cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for producing 5-Methoxyindoline with high purity and yield?

Methodological Answer: The hydrogenation of 5-methoxyindole using a cobalt-based metal-organic framework (DUT-5-CoH) at 150°C for 24 hours yields this compound quantitatively. Key parameters include catalyst loading (0.4 mol% Co), reaction temperature, and inert atmosphere. Post-synthesis purification via column chromatography and characterization using 1H^1H NMR (e.g., δ 3.50 ppm for indoline protons) and GC-MS (m/z 149.1 for molecular ion) are critical for confirming purity . Storage at 0–6°C minimizes degradation of sensitive intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

  • 1H^1H NMR : Look for characteristic signals such as the methoxy group (δ 3.75 ppm) and indoline ring protons (δ 3.00–3.50 ppm) .
  • GC-MS : Confirm molecular weight (m/z 149.1) and fragmentation patterns.
  • Melting Point Analysis : Compare observed values (56–58°C) with literature data to detect impurities .

Q. What storage conditions are recommended for this compound to ensure stability?

Methodological Answer: Store this compound at 0–6°C in airtight, light-resistant containers. Use desiccants to prevent moisture absorption, which can lead to hydrolysis or oxidation. Periodic purity checks via TLC or HPLC are advised for long-term storage .

Q. How can researchers design experiments to assess the reactivity of this compound under varying conditions?

Methodological Answer:

  • pH-Dependent Studies : Test stability in acidic/basic buffers (e.g., 0.1M HCl/NaOH) using UV-Vis spectroscopy to monitor degradation.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Oxidative Stress : Expose to H2_2O2_2 or O3_3 and analyze by LC-MS for byproducts .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

Methodological Answer:

  • Systematic Meta-Analysis : Aggregate data from multiple studies, controlling for variables like assay type (e.g., in vitro vs. in vivo) and cell lines used.
  • Dose-Response Curves : Replicate experiments across independent labs to validate EC50_{50}/IC50_{50} values.
  • Structural Confirmation : Ensure compound identity is verified via XRD or 2D NMR in conflicting studies to rule out isomer contamination .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolism.
  • QSAR Models : Corporate substituent effects (e.g., electron-donating groups at the 5-position) to forecast bioavailability and toxicity.
  • Docking Studies : Use AutoDock Vina to assess binding affinity to target receptors (e.g., serotonin receptors) .

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

Methodological Answer:

  • Standardized Protocols : Publish detailed procedures including catalyst activation steps, solvent grades, and reaction monitoring (e.g., TLC intervals).
  • Interlaboratory Validation : Collaborate with external labs to cross-check yields and purity.
  • Open Data Sharing : Provide raw NMR/MS spectra in supplementary materials for peer verification .

Q. What strategies address the low solubility of this compound in aqueous systems for pharmacological studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/water mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle Formulations : Encapsulate in PEGylated liposomes to enhance bioavailability.
  • Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) cleaved in vivo .

Q. How can structural modifications of this compound improve its selectivity for neurological targets?

Methodological Answer:

  • Positional Isomerism : Compare 5-methoxy vs. 6-methoxy derivatives in receptor binding assays.
  • Steric and Electronic Tuning : Introduce halogens or methyl groups to modulate affinity for dopamine vs. serotonin transporters.
  • Chiral Resolution : Isolate enantiomers via chiral HPLC and test for activity differences .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

Methodological Answer:

  • HPLC-MS/MS : Detect sub-1% impurities with high sensitivity.
  • Elemental Analysis : Quantify residual metal catalysts (e.g., Co from DUT-5-CoH).
  • ICP-OES : Screen for heavy metals to meet pharmacopeial standards .

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYAQAVAHKFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443634
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21857-45-4
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-indole
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Synthesis routes and methods I

Procedure details

To a solution of 5-methoxyindole (528 mg, 3.6 mmol) in acetic acid (5 mL) was added sodium cyanoborohydride (452 mg, 7.2 mmol) by small portions at room temperature and the mixture was stirred for 18 h in situ. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution (×3) and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give almost pure title compound (503 mg, 94%).
Quantity
528 mg
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452 mg
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5 mL
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Yield
94%

Synthesis routes and methods II

Procedure details

5-Methoxyindole (50 g, 0.34 mol) was dissolved in glacial acetic acid (500 mL) in a 3 L 3-necked flask fitted with a mechanical stirrer, a dropping funnel and a thermometer. The solution was cooled to 10-12° C. with an ice bath and sodium cyanoborohydride (64 g, 1.0 mol) was added in portions while ensuring the temperature remained at or below 15-16° C. After the addition was complete the cooling bath was removed and the reaction was warmed to ambient temperature for 0.5 hour. TLC (1:1 EtOAc/hexane) confirmed a complete reaction. The reaction was cooled to 5-10° C. and 50% aqueous sodium hydroxide was added until the pH was 8-10. The product oiled out and was extracted with ethyl acetate (3×700 mL). The combined organic layers were washed with water (2×500 mL) and brine (400 mL), dried over anhydrous potassium carbonate, filtered and concentrated to afford 5-methoxyindoline (50 g, 0.337 mol, 99% yield) as a thick oil. This product was used without further purification. The structure was corroborated by NMR spectroscopy.
Quantity
50 g
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500 mL
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64 g
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods III

Procedure details

When 5-methoxy-1H-indole was substituted for 5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole in Example 7, Step F, the identical process afforded the title compound in 84% yield., as a creamy syrup. 1H-NMR (CDCl3) 2.99 (tr, 2H, J=8.35 Hz); 3.28 (broad s, 1H); 3.52 (tr, 2H, J=8.35 Hz); 3.73 (s, 3H); 6.57 (m, 2H); 6.75 (s, 1H).
Quantity
0 (± 1) mol
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Name
5-(3-chloro-4-methoxyphenyl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

A 4-neck 22 L round bottom flask equipped with a nitrogen inlet, mechanical stirrer and thermowell was charged with commercially available 5-methoxyindole (750 g, 5.1 mol) and acetic acid (3.75 L). The resulting solution was cooled to 10° C. by ice bath. Sodium cyanoborohydride (640 g, 10.2 mol, 2 equiv) was added portionwise to maintain the reaction temperature below 25° C. Upon the completion of addition, the reaction was stirred at room temperature for 3 hours and then water was added slowly (2.2 L). The mixture was basified to pH>12 with 50% NaOH (˜5.3 L, slow addition to avoid foaming, the temperature kept below 30° C.). The resulting mixture was extracted with dichloromethane (2×12 L). The combined organic layers were dried over sodium sulfate and evaporated in vacuo to give 5-(methyloxy)-2,3-dihydro-1 H-indole (760 g, >90% purity), which was used for the next step without further purification. 1H NMR (CDCl3, 300 MHz) 6 6.76 (s, 1 H), 6.60 (s, 2H), 3.54 (t, 2H), 3.01 (t, 2H).
Quantity
750 g
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3.75 L
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640 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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